molecular formula C9H8Cl2 B1425977 1,5-dichloro-2,3-dihydro-1H-indene CAS No. 1188232-20-3

1,5-dichloro-2,3-dihydro-1H-indene

Cat. No.: B1425977
CAS No.: 1188232-20-3
M. Wt: 187.06 g/mol
InChI Key: DVXJZBDUZYRPRY-UHFFFAOYSA-N
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Description

1,5-dichloro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H8Cl2 It is a derivative of indene, characterized by the presence of two chlorine atoms at the 1 and 5 positions of the indene ring

Scientific Research Applications

1,5-dichloro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-dichloro-2,3-dihydro-1H-indene can be synthesized through several organic reactions. One common method involves the chlorination of 2,3-dihydro-1H-indene. This process typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions on the indene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-dichloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives with different degrees of saturation.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Substitution: Products include various substituted indene derivatives depending on the nucleophile used.

    Oxidation: Major products are ketones or carboxylic acids.

    Reduction: Products include fully or partially saturated indene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-dichloro-2,3-dihydro-1H-indene
  • 1,3-dichloro-2,3-dihydro-1H-indene
  • 1,4-dichloro-2,3-dihydro-1H-indene

Uniqueness

1,5-dichloro-2,3-dihydro-1H-indene is unique due to the specific positioning of the chlorine atoms, which can significantly influence its chemical reactivity and physical properties compared to other dichloro indene derivatives. This unique structure makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1,5-dichloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXJZBDUZYRPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Cl)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188232-20-3
Record name 1,5-dichloro-2,3-dihydro-1H-indene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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